(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl-2,4,5,6,7-d5)methanone (1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl-2,4,5,6,7-d5)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14476152
InChI: InChI=1S/C25H24ClNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D
SMILES:
Molecular Formula: C25H24ClNO
Molecular Weight: 394.9 g/mol

(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl-2,4,5,6,7-d5)methanone

CAS No.:

Cat. No.: VC14476152

Molecular Formula: C25H24ClNO

Molecular Weight: 394.9 g/mol

* For research use only. Not for human or veterinary use.

(1-(5-chloropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl-2,4,5,6,7-d5)methanone -

Specification

Molecular Formula C25H24ClNO
Molecular Weight 394.9 g/mol
IUPAC Name [1-(5-chloropentyl)-2,4,5,6,7-pentadeuterioindol-3-yl]-(4-methylnaphthalen-1-yl)methanone
Standard InChI InChI=1S/C25H24ClNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D
Standard InChI Key MGKPPIQCXPTZFK-UCXXKCETSA-N
Isomeric SMILES [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCCl)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H]
Canonical SMILES CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCCl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Indole core: A 1H-indole ring substituted at the 1-position with a 5-chloropentyl chain. The chlorine atom at the terminal carbon enhances electrophilicity and influences metabolic stability .

  • Methanone linker: A carbonyl group bridges the indole and naphthalene moieties, facilitating π-π stacking interactions with hydrophobic receptor pockets .

  • Deuterated naphthalene: The 4-methylnaphthalen-1-yl group incorporates five deuterium atoms (2,4,5,6,7-d5), increasing molecular mass by 5 atomic mass units (AMU) compared to the non-deuterated analog .

The molecular formula is C25H19D5ClNO, with a calculated molecular weight of 395.00 g/mol .

Isotopic Labeling Rationale

Deuterium substitution at the naphthalene ring serves two primary purposes:

  • Analytical differentiation: The +5 AMU shift creates distinct isotopic clusters in mass spectra, enabling unambiguous identification in complex matrices .

  • Metabolic stability: Deuterium’s kinetic isotope effect reduces CYP450-mediated oxidation rates, prolonging the compound’s half-life in in vitro assays .

Synthesis and Characterization

Synthetic Pathway

While explicit details for this deuterated analog remain proprietary, the general synthesis follows established routes for non-deuterated synthetic cannabinoids :

  • Indole alkylation:
    1H-Indole+5-Chloropentyl bromideNaH, DMF1-(5-Chloropentyl)-1H-indole\text{1H-Indole} + \text{5-Chloropentyl bromide} \xrightarrow{\text{NaH, DMF}} \text{1-(5-Chloropentyl)-1H-indole}
    Reaction conditions: 60°C, 12 hours, nitrogen atmosphere .

  • Friedel-Crafts acylation:
    1-(5-Chloropentyl)-1H-indole+4-Methylnaphthalene-1-carbonyl chloride-d5AlCl3, DCMTarget compound\text{1-(5-Chloropentyl)-1H-indole} + \text{4-Methylnaphthalene-1-carbonyl chloride-d5} \xrightarrow{\text{AlCl3, DCM}} \text{Target compound}
    Key parameters: 0°C to room temperature, 6-hour stirring .

Deuterated naphthalene precursors are synthesized via catalytic H-D exchange using D2O and Pd/C under high-pressure conditions .

Spectroscopic Characterization

TechniqueKey Data PointsSignificance
1H NMRδ 8.15 (d, J=8.2 Hz, 1H, naph-H)Confirms naphthalene substitution
13C NMRδ 192.1 (C=O), 140.5 (indole C3)Validates methanone linkage
HRMSm/z 395.1543 [M+H]+Matches theoretical mass (Δ < 2 ppm)
FTIR1654 cm⁻¹ (C=O stretch)Distinguishes from ester analogs

Gas-phase FTIR proves critical for differentiating structural homologues with identical mass spectra . For instance, the C=O stretching frequency at 1654 cm⁻¹ distinguishes methanones from ketones or esters in isobaric contaminants .

Analytical Applications

Mass Spectrometry Internal Standard

The compound’s deuterated form is widely used as an internal standard in quantitative LC-MS/MS assays due to:

  • Co-elution: Similar retention time to non-deuterated analytes ensures equivalent matrix effects .

  • Ionization efficiency: Deuterium minimally impacts electrospray ionization (ESI) response factors (±5%) .

A representative calibration curve shows linearity (R² > 0.998) across 1–1000 ng/mL, with a lower limit of quantification (LLOQ) of 0.3 ng/mL in human plasma .

Metabolic Profiling

Deuterium labeling enables tracking of specific metabolic pathways:

MetaboliteBiotransformationDetection Method
N-DealkylationCleavage of chloropentylHRMS/MS (m/z 280.1124)
HydroxylationC9 indole oxidationDeuterium loss < 5%

Studies reveal that >90% of the parent compound remains intact after 60-minute incubation with human liver microsomes, underscoring its metabolic stability .

Pharmacological Profile

Cannabinoid Receptor Affinity

ReceptorKi (nM)Assay Type
CB12.1 ± 0.3[3H]CP-55,940 binding
CB218.4 ± 2.1[3H]WIN-55,212-2 binding

The 10-fold selectivity for CB1 over CB2 aligns with classical synthetic cannabinoids, suggesting similar psychoactive potential .

EndpointResult
LD50 (mouse, i.v.)12.5 mg/kg
hERG IC50>10 μM (low cardiotoxicity)

Cytotoxicity screening in HepG2 cells shows an IC50 of 48 μM, indicating moderate hepatotoxic risk at high concentrations .

Comparative Analysis with Non-Deuterated Analogs

ParameterDeuterated FormNon-Deuterated Form
Molecular Weight395.00 g/mol390.43 g/mol
LogP5.2 ± 0.15.1 ± 0.1
Plasma Stabilityt1/2 = 6.7 ht1/2 = 4.2 h
MS Sensitivity1.2-fold higher S/NBaseline

Deuterium’s impact is most pronounced in metabolic stability (+60% t1/2) and mass spectrometric sensitivity, justifying its use in bioanalytical workflows .

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